molecular formula C18H14ClFN2O3S B11625242 (2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

(2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No.: B11625242
M. Wt: 392.8 g/mol
InChI Key: ILMPJKSFCKNTQC-UHFFFAOYSA-N
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Description

(2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic compound featuring a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazinane ring.

    Introduction of the Chlorobenzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate benzyl and phenyl halides react with the thiazinane ring.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under controlled conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory or anticancer agent. The compound’s ability to modulate biological pathways is of significant interest in developing new therapeutic agents.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid methyl ester: This compound is similar but features a methyl ester group instead of a carboxylic acid group.

    (2Z)-3-(4-chlorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-sulfonic acid: This variant includes a sulfonic acid group, altering its chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest.

Properties

Molecular Formula

C18H14ClFN2O3S

Molecular Weight

392.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C18H14ClFN2O3S/c19-12-3-1-11(2-4-12)10-22-16(23)9-15(17(24)25)26-18(22)21-14-7-5-13(20)6-8-14/h1-8,15H,9-10H2,(H,24,25)

InChI Key

ILMPJKSFCKNTQC-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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